NZ2114 (Plectasin Derivative) Demonstrates Superior In Vivo Efficacy vs. Vancomycin and Prevents Relapse in MRSA Endocarditis
In a rabbit infective endocarditis model caused by MRSA ATCC 33591, the plectasin derivative NZ2114 at 20 mg/kg (i.v., twice daily for 3 days) significantly outperformed vancomycin in reducing bacterial load across multiple tissues. Crucially, only NZ2114 (at 10 and 20 mg/kg) prevented post-therapy relapse, a critical clinical failure endpoint, while bacterial counts in vancomycin- and daptomycin-treated animals continued to increase [1].
| Evidence Dimension | In vivo efficacy (bacterial density reduction and relapse prevention) in MRSA endocarditis |
|---|---|
| Target Compound Data | NZ2114 (20 mg/kg): Significantly greater reduction vs. vancomycin (P<0.001); Relapse prevented at 10 and 20 mg/kg |
| Comparator Or Baseline | Vancomycin (dose not specified, standard therapeutic regimen); Daptomycin (dose not specified) |
| Quantified Difference | P < 0.001 for efficacy superiority vs. vancomycin; Qualitative: Relapse prevented (NZ2114) vs. Relapse observed (vancomycin, daptomycin) |
| Conditions | Rabbit infective endocarditis model; MRSA ATCC 33591; 3-day treatment, assessed post-therapy |
Why This Matters
This demonstrates that plectasin derivatives can achieve clinical outcomes superior to vancomycin, including the ability to prevent relapse, a key differentiator for drug development and therapeutic selection in severe MRSA infections.
- [1] Xiong YQ, Yeaman MR, Bayer AS. Efficacy of NZ2114, a novel plectasin-derived cationic antimicrobial peptide antibiotic, in experimental endocarditis due to methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 2011 Nov;55(11):5325-30. View Source
